REACTION_CXSMILES
|
N#N.[NH2:3][C:4]1[CH:5]=[N:6][CH:7]=[C:8]([F:10])[CH:9]=1.[Br:11]N1C(=O)CCC1=O>CN(C=O)C>[NH2:3][C:4]1[CH:9]=[C:8]([F:10])[C:7]([Br:11])=[N:6][CH:5]=1
|
Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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N#N
|
Name
|
|
Quantity
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900 mg
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Type
|
reactant
|
Smiles
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NC=1C=NC=C(C1)F
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Name
|
|
Quantity
|
1.43 g
|
Type
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reactant
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Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
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13 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at rt until completion of the reaction
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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The mixture was then partitioned between Et2O and water
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Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
|
WASH
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Details
|
layer successively washed with water, sat. aq. NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by FC (hept-EA 9:1 to 1:1)
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Name
|
|
Type
|
product
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Smiles
|
NC=1C=C(C(=NC1)Br)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |